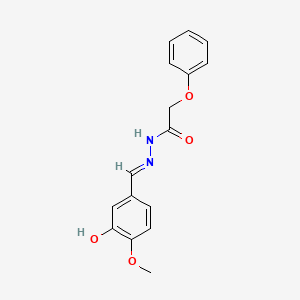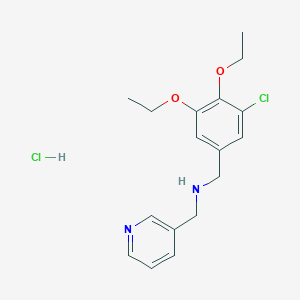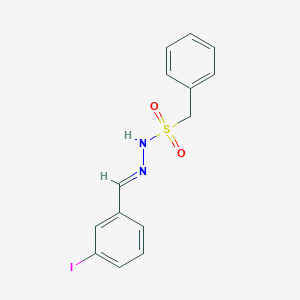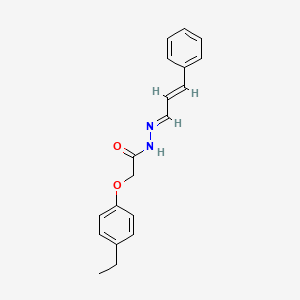![molecular formula C13H8BrF3N2O B5577443 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)
5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related nicotinamide compounds involves several steps, starting from initial reactants to the formation of the target compound. For instance, the synthesis of 5-bromo-nicotinonitrile, a related compound, involves chlorination, reaction with ammonium aqueous, and oxidation to achieve the target product, showcasing a method that could be adaptable for 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide (Chen Qi-fan, 2010).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is often characterized by planarity and the presence of intermolecular hydrogen bonding, which could be indicative of the structural features of 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide. Such compounds exhibit distinct C-Cl distances and crystallize as almost planar molecules, suggesting a similar structural orientation for our compound of interest (J. Jethmalani et al., 1996).
Chemical Reactions and Properties
Nicotinamide compounds participate in various chemical reactions, contributing to their functional diversity. For example, the reaction between nicotinamide and SOCl2 or the use of POCl3 as an oxidant in synthesis processes demonstrates the reactivity of the nicotinamide moiety, which could be extrapolated to the chemical behavior of 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide (Chen Qi-fan, 2010).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility and crystallinity, are crucial for their application potential. The planarity and intermolecular hydrogen bonding contribute to their solid-state structure and may influence the solubility and stability of 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide. These properties are essential for understanding the compound's behavior in different environments (J. Jethmalani et al., 1996).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and participation in chemical reactions, define the applications of nicotinamide derivatives. Their ability to form complexes with metals or undergo substitution reactions highlights the versatility of these compounds, including 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide, in chemical synthesis and potential applications outside of pharmacology (Chen Qi-fan, 2010).
Applications De Recherche Scientifique
Antiprotozoal Activity
Research has explored the antiprotozoal activities of compounds derived from nicotinamide analogues, such as diamidines and their prodrugs. These compounds have shown significant in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some compounds demonstrating curative effects at low oral dosages in a mouse model for trypanosomiasis. This highlights the potential of nicotinamide derivatives in treating protozoal infections (Ismail et al., 2003).
Supramolecular Chemistry
Nicotinamide has been utilized as a supramolecular reagent in the synthesis of new copper(II) complexes. These complexes form through hydrogen bonding and exhibit unique structural and spectral properties. Such studies contribute to the understanding of coordination chemistry and have implications for the design of materials with specific physical properties (Halaška et al., 2016).
Herbicidal Activity
Nicotinamide derivatives have been synthesized and tested for their herbicidal activity. Certain N-(arylmethoxy)-2-chloronicotinamides exhibit strong herbicidal effectiveness against various plant species, suggesting their potential as novel herbicides. This research provides a foundation for the development of new herbicides based on nicotinamide chemistry (Yu et al., 2021).
Antibacterial Activity
A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, synthesized from nicotinamide analogues, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings underscore the therapeutic potential of nicotinamide derivatives in addressing bacterial infections (Bheemanapalli et al., 2008).
Metabolic Studies
Nicotinamide plays a critical role in cellular metabolism, acting as a precursor for nicotinamide adenine dinucleotide (NAD+), which is vital for energy metabolism and cellular functions. Studies have investigated the metabolic fate of nicotinamide in higher plants, revealing its involvement in the synthesis of nicotinic acid conjugates and trigonelline, providing insights into its metabolic pathways and implications for agriculture and biology (Matsui et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3N2O/c14-9-5-8(6-18-7-9)12(20)19-11-4-2-1-3-10(11)13(15,16)17/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUFRGMAUCDTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)


![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)



![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)
